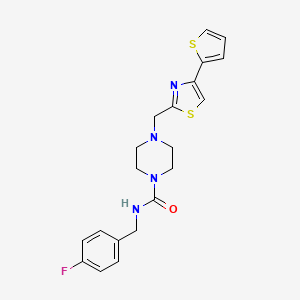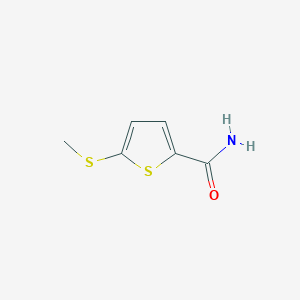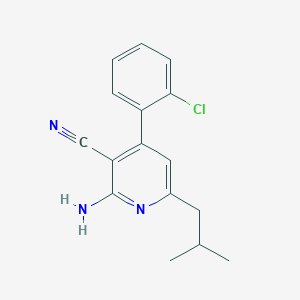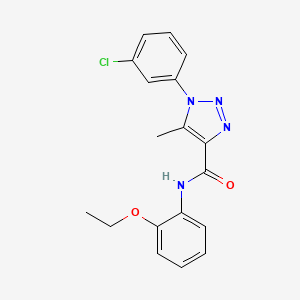
Ethyl 2-(3-hydroxycyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 158.2 . Unfortunately, other specific physical and chemical properties such as boiling point, solubility, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-(3-hydroxycyclobutyl)acetate serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of novel coumarin derivatives with potential antimicrobial activities. These derivatives were synthesized through a series of reactions, starting with key intermediates, and were fully characterized using NMR, IR, and HRMS, showing significant antimicrobial properties against various bacterial and fungal strains (Medimagh-Saidana et al., 2015). Additionally, it plays a role in cyclisation mechanisms, such as in the formation of ethyl 9,11-dimethoxy indolo[2,3-c]quinoline-6-carboxylates, where its structure and reactivity were crucial for understanding the cyclisation process (Clayton et al., 2007).
Biological Activity
Compounds synthesized from this compound have been evaluated for various biological activities. For example, triterpene acids isolated from Lagerstroemia speciosa leaves, with this compound as part of the synthetic pathway, showed potential antidiabetic activity through α-glucosidase and α-amylase inhibition assays (Hou et al., 2009). Another study synthesized novel 6-benzyluracil analogues with potent anti-HIV-1 activity, where this compound derivatives played a key role in the synthesis process (Danel et al., 1996).
Material Science and Enzymatic Studies
In material science and industrial applications, this compound has contributed to the development of membrane reactors for kinetic resolution, showing its importance in the efficient production of intermediates for pharmaceutical applications (Liese et al., 2002). Moreover, its role in the synthesis of photophysically active compounds, like new C∧N∧C bis-cyclometalated platinum(II) complexes, highlights its utility in creating materials with specific optical properties (Fuertes et al., 2012).
Mécanisme D'action
Target of Action
Ethyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound with the CAS Number: 1408075-22-8 The primary targets of this compound are currently not well-documented in the available literature
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
Acetate is metabolized by bacteria and human cells, and it plays a role in bacterial cells and human immune function . .
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.09, indicating its lipophilicity
Safety and Hazards
Ethyl 2-(3-hydroxycyclobutyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken . The compound is associated with warnings for acute toxicity, skin corrosion/irritation, and specific target organ toxicity .
Propriétés
IUPAC Name |
ethyl 2-(3-hydroxycyclobutyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZUPSKZQQURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214344 |
Source


|
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408075-71-7 |
Source


|
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)
![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)
![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)

![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)
![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)


